molecular formula C13H18BrNO2 B8736960 4-[3-(4-Bromophenoxy)propyl]morpholine

4-[3-(4-Bromophenoxy)propyl]morpholine

Cat. No.: B8736960
M. Wt: 300.19 g/mol
InChI Key: LAZRBTYPCRICNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Bromophenoxy)propyl]morpholine is a chemical compound with the molecular formula C13H18BrNO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromophenoxy-propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenoxy)propyl]morpholine typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom on the phenol is replaced by the morpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dehalogenated or modified morpholine derivatives.

Scientific Research Applications

4-[3-(4-Bromophenoxy)propyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Bromophenoxy)propyl]morpholine is unique due to its combination of the bromophenoxy group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

4-[3-(4-bromophenoxy)propyl]morpholine

InChI

InChI=1S/C13H18BrNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2

InChI Key

LAZRBTYPCRICNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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